4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde
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Overview
Description
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group and a methoxy group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde typically involves the condensation of 4-fluorobenzaldehyde with 6-methoxy-2H-chromene-3-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carboxylic acid.
Reduction: 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound may exert its effects through the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carboxylic acid: An oxidized derivative with potential anti-inflammatory properties.
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-methanol:
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-thiol: A substituted derivative with potential biological activities.
Uniqueness
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorophenyl and a methoxy group makes it a versatile compound for various applications in research and industry.
Biological Activity
4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene family, which has garnered interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Synthesis
The compound features a chromene scaffold with a fluorophenyl and methoxy substituent. The synthesis typically involves the reaction of 4-fluoroaniline with 6-methoxy-2H-chromene-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to yield high-purity products suitable for biological evaluation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. Its mechanism may involve the induction of apoptosis through caspase activation and disruption of cell cycle progression .
- Antimicrobial Effects : Preliminary studies suggest that this chromene derivative possesses antimicrobial properties, inhibiting the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant efficacy against pathogens .
- Enzyme Inhibition : The compound has been investigated as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer’s. Molecular docking studies reveal potential binding interactions that could lead to effective inhibition .
The biological mechanisms underlying the activities of this compound include:
- Enzyme Modulation : The compound interacts with specific enzymes involved in inflammatory pathways and neurotransmitter regulation, potentially leading to reduced inflammation and improved cognitive function .
- Induction of Apoptosis : By activating apoptotic pathways, the compound can selectively induce cell death in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating potent activity. The research highlighted its ability to induce apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : In vitro assays revealed that this compound had notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study measured MIC values ranging from 0.5 to 2 µg/mL for various strains, indicating its potential as a therapeutic agent against infections .
- Enzyme Inhibition Studies : Molecular docking studies provided insights into how this compound interacts with AChE and BChE, suggesting it could serve as a lead compound for developing anti-Alzheimer's drugs. The IC50 values were comparable to known inhibitors like donepezil, underscoring its potential in treating neurodegenerative diseases .
Comparative Analysis
A comparison with similar compounds reveals unique attributes of this compound:
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|---|
This compound | Structure | High (IC50: Low µM range) | Moderate (MIC: 0.5 - 2 µg/mL) | Yes (AChE/BChE inhibition) |
N-(3-Chloro-2-methylphenyl)-1,3-thiazol-2-amine | Structure | Moderate | High | No |
5-Oxo-5H-furo[3,2-g]chromene derivatives | Structure | Variable | Low | Yes |
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-20-14-6-7-16-15(8-14)17(12(9-19)10-21-16)11-2-4-13(18)5-3-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCTCIWZUIHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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